2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione
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Overview
Description
2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione is a complex organic compound with a unique structure that includes both pteridine and oxolane rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with oxolane intermediates under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: This compound shares structural similarities with the oxolane ring but differs in the pteridine moiety.
4-Amino-5-hydroxy-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazole: Another similar compound with a different heterocyclic ring structure.
Uniqueness
What sets 2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione apart is its unique combination of pteridine and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15N5O5 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |
InChI |
InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15) |
InChI Key |
RJCSBEHKYSZPAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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